Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protective group and a 3-(5-bromopyridin-2-yl)oxypropyl side chain. The tert-butyl carbamate group stabilizes the piperazine nitrogen, a common strategy in medicinal chemistry to improve pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O3/c1-17(2,3)24-16(22)21-10-8-20(9-11-21)7-4-12-23-15-6-5-14(18)13-19-15/h5-6,13H,4,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLWBXBXYPIJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the bromopyridine moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine ring.
Attachment of the tert-butyl ester group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromopyridine moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products
Nucleophilic substitution: Products vary depending on the nucleophile used, resulting in substituted pyridine derivatives.
Oxidation: Oxidized products include pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced products include piperazine derivatives with reduced pyridine moieties.
Ester hydrolysis: The major product is the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Heterocyclic Modifications
- Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11): This compound replaces the bromopyridinyl group with a thiadiazole ring. Synthesized via Suzuki-Miyaura coupling, it demonstrates the versatility of cross-coupling reactions in modifying heterocyclic substituents .
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate :
The oxadiazole ring introduces a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity. This modification may improve interactions with polar residues in enzyme active sites, contrasting with the bromine’s hydrophobic effects .
Halogen and Aromatic Substituents
Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2j) :
A fluorobenzoyl group replaces the bromopyridinyl moiety. Fluorine’s smaller size and electronegativity may reduce steric hindrance while increasing metabolic stability compared to bromine .Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate :
This compound features a sulfonyl group and a trifluoromethoxy substituent. The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity, while the trifluoromethoxy group improves lipophilicity .
Functional Group Comparisons
Physical and Spectroscopic Properties
- Melting Points : Derivatives with bulky substituents (e.g., bromine) often exhibit higher melting points due to increased crystallinity. For example, indolylpropyl derivatives in show melting points between 120–150°C .
- NMR Data : The target compound’s ¹H NMR would display characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.4 ppm), similar to analogues in and .
Structure-Activity Relationship (SAR) Insights
- Bromine vs. Fluorine : Bromine’s larger size enhances hydrophobic interactions but may reduce solubility. Fluorine improves membrane permeability and metabolic stability .
- Heterocycle Choice : Thiadiazole and oxadiazole rings increase polarity, favoring interactions with charged residues in targets like EGFR kinases .
Biological Activity
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features make it a subject of interest in various biological studies, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine ring, a tert-butyl ester group, and a bromopyridine moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 400.3 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 400.3 g/mol |
| CAS Number | 2470439-14-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bromopyridine moiety is thought to enhance binding affinity to these targets, potentially modulating their activity.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in neurodegenerative disease pathways, particularly Alzheimer's disease.
- Signal Transduction : It may influence signal transduction pathways by activating or inhibiting Toll-like receptors (TLRs), which play a role in immune response and inflammation.
In Vitro Studies
Research has demonstrated that this compound exhibits protective effects against neurotoxic agents like amyloid beta (Aβ) peptides. For instance, one study indicated that treatment with this compound improved cell viability in astrocytes exposed to Aβ by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .
In Vivo Studies
In vivo experiments have shown mixed results regarding the compound's efficacy. While it exhibited some protective effects in animal models, the results varied significantly depending on the dosage and administration route. Notably, in models of scopolamine-induced cognitive impairment, the compound demonstrated a moderate ability to reduce oxidative stress but was less effective than established treatments like galantamine .
Case Studies
- Neuroprotective Effects : A study focused on the impact of this compound on astrocyte cultures highlighted its potential neuroprotective properties against Aβ-induced toxicity. The findings suggested that it could enhance cell survival by modulating inflammatory responses .
- Cognitive Function Improvement : Another investigation assessed the effects on cognitive function in rodent models. Although improvements were observed in oxidative stress markers, cognitive enhancement was not statistically significant compared to control groups treated with other cholinesterase inhibitors .
Comparative Analysis with Similar Compounds
The unique oxypropyl linker in this compound distinguishes it from similar piperazine derivatives. This feature enhances flexibility and binding interactions with molecular targets, potentially leading to improved therapeutic outcomes compared to structurally similar compounds.
| Compound Name | Key Features |
|---|---|
| Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | Lacks the oxypropyl linker |
| Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | Different brominated pyridine position |
| Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | Variation in pyridine substitution |
Q & A
Q. Optimization Considerations :
- Temperature : Reactions often require 60–100°C for efficient coupling, with microwave-assisted synthesis reducing reaction times (e.g., 3 hours at 100°C) .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while dichloromethane is used for Boc protection .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura cross-coupling steps involving bromopyridine derivatives .
How can researchers validate the structural integrity and purity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic peaks: tert-butyl (δ ~1.46 ppm, singlet), piperazine protons (δ 3.0–3.5 ppm), and pyridinyl protons (δ 7.0–8.8 ppm) .
- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and pyridine carbons (δ 120–150 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Advanced Validation :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₁₇H₂₅BrN₃O₃: 398.08) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
What are the common chemical reactions involving this compound?
Q. Basic Research Focus
Q. Advanced Reactivity :
- Photocatalyzed Reactions : Modify the propyl linker via C–H activation under blue light irradiation .
- Enzyme-Mediated Transformations : Explore biocatalytic pathways for chiral modifications of the piperazine ring .
How can researchers address low yields in Suzuki-Miyaura coupling steps involving the 5-bromopyridinyl group?
Advanced Research Focus
Common Issues :
Q. Optimization Table :
What strategies mitigate degradation of the tert-butyl carbamate group during prolonged storage?
Q. Advanced Research Focus
Q. Degradation Analysis :
- HPLC-MS Monitoring : Track formation of tert-butanol (byproduct of Boc cleavage) .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Advanced Research Focus
Key Modifications and Effects :
Q. Methodology for SAR :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) .
How should researchers resolve contradictory spectroscopic data for intermediates?
Advanced Research Focus
Case Example : Discrepancies in ¹H NMR peaks for piperazine protons.
- Root Cause : Rotameric equilibria due to restricted rotation around the piperazine N–C bond .
- Solutions :
- Acquire NMR spectra at elevated temperatures (e.g., 60°C) to coalesce split peaks .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. Validation Workflow :
Confirm synthetic pathway fidelity (TLC/HPLC).
Cross-validate with high-resolution mass data.
Compare with literature spectra of structurally similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
